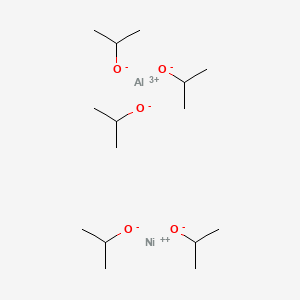
Aluminum nickel isopropoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum nickel isopropoxide is a chemical compound that combines aluminum, nickel, and isopropoxide groups. It is often used as a catalyst in various chemical reactions due to its unique properties. This compound is particularly valuable in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum nickel isopropoxide can be synthesized through the reaction of aluminum isopropoxide with nickel salts. One common method involves the reaction of aluminum isopropoxide with nickel chloride in an isopropanol solution. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum nickel isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum and nickel oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, acids, and bases. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and may require the presence of a solvent like isopropanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce aluminum oxide and nickel oxide, while reduction reactions may yield alcohols and other reduced compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, aluminum nickel isopropoxide is used as a catalyst in various organic synthesis reactions.
Biology
In biological research, this compound is used to study the effects of metal complexes on biological systems. It can also be used in the synthesis of bioactive compounds .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals .
Industry
In industrial applications, this compound is used in the production of high-purity alumina and as a catalyst in various chemical processes. It is also used in the preparation of coatings and materials with specific properties .
Mécanisme D'action
The mechanism of action of aluminum nickel isopropoxide involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons and protons, enabling the conversion of reactants to products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum isopropoxide: Used in similar catalytic applications but lacks the additional catalytic properties provided by nickel.
Nickel isopropoxide: Similar in structure but does not provide the same catalytic efficiency as the combined aluminum-nickel compound.
Uniqueness
Aluminum nickel isopropoxide is unique due to its combination of aluminum and nickel, which provides enhanced catalytic properties compared to its individual components. This makes it particularly valuable in reactions requiring high efficiency and selectivity .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and catalytic abilities make it a valuable tool in various scientific and industrial processes.
Propriétés
Numéro CAS |
70504-57-3 |
|---|---|
Formule moléculaire |
C15H35AlNiO5 |
Poids moléculaire |
381.11 g/mol |
Nom IUPAC |
aluminum;nickel(2+);propan-2-olate |
InChI |
InChI=1S/5C3H7O.Al.Ni/c5*1-3(2)4;;/h5*3H,1-2H3;;/q5*-1;+3;+2 |
Clé InChI |
JCXUQCCADMZQRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12089976.png)
![N-[(1S)-2-Hydroxy-3-methyl-1-(2-methylpropyl)-3-buten-1-yl]-carbamicAcid1,1-DimethylethylEster](/img/structure/B12089981.png)
![[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate](/img/structure/B12089984.png)
![1-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089995.png)



![1-oleoyl-2-[12-biotinyl(aMinododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodiuM salt)](/img/structure/B12090017.png)



![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)
![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)
